2-Hexylideneoxolane

Description

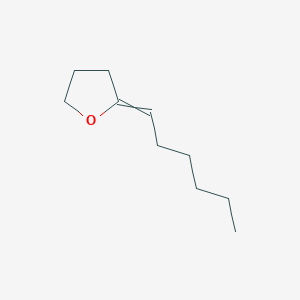

Structure

3D Structure

Properties

CAS No. |

84254-10-4 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-hexylideneoxolane |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-7-10-8-6-9-11-10/h7H,2-6,8-9H2,1H3 |

InChI Key |

GIROVIKDRVUXHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=C1CCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hexylideneoxolane

De Novo Synthesis Approaches to the 2-Hexylideneoxolane Skeleton

De novo synthesis refers to the construction of the this compound molecule from simpler, acyclic starting materials. slideshare.netslideshare.net This pathway involves forming the central five-membered oxolane ring and installing the six-carbon exocyclic side chain.

Ring-Closing Strategies for Oxolane Formation

The formation of the oxolane (tetrahydrofuran) ring is a critical step. A common method is the intramolecular cyclization of long-chain alcohols. For instance, an appropriately substituted nonane-1,4-diol can undergo acid-catalyzed dehydration to form the tetrahydrofuran (B95107) ring. Another classical approach is the intramolecular Williamson ether synthesis, where a halo-alcohol cyclizes in the presence of a base.

More advanced strategies include radical cyclizations, where a radical generated on a hydrocarbon chain adds to an internal double bond to form the ring. diva-portal.org Lewis acid-mediated ring contractions of larger rings like dihydropyrans can also yield substituted tetrahydrofurans. nih.gov Additionally, iron-catalyzed ring-closing metathesis of aliphatic ethers has emerged as a method for synthesizing substituted tetrahydrofurans. researchgate.net

A particularly relevant approach involves the reaction of γ-butyrolactone with organometallic reagents. The biosynthetic pathway of γ-butyrolactones (GBLs) involves the enzyme AfsA, which catalyzes the condensation of dihydroxyacetone phosphate (B84403) (DHAP) and a β-ketoacyl-ACP (acyl carrier protein), followed by further enzymatic reduction and dephosphorylation to yield the final GBL structure. nih.gov In a laboratory setting, reacting γ-butyrolactone with a Grignard reagent derived from 1-hexyne (B1330390) can directly lead to a precursor that forms the this compound structure upon workup.

Stereoselective Introduction of the Hexylidene Moiety

The geometry of the exocyclic double bond is crucial, necessitating stereoselective synthetic methods. The Wittig reaction, which involves reacting a phosphorus ylide (derived from a hexyl group) with a ketone like γ-butyrolactone, is a primary method for creating this C=C bond. iupac.org The stereochemical outcome (E/Z isomer ratio) can be controlled by modifying the ylide and reaction conditions. The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, often provides enhanced stereoselectivity.

Other methods for forming exocyclic double bonds include the Tsuji-Trost allylation, which uses palladium catalysts to perform a distereoselective allylation. mdpi.comresearchgate.net Ruthenium-catalyzed halotropic cycloisomerization of 1,6-haloenynes offers another route to exocyclic, stereodefined vinyl halides, which can be further functionalized. nih.gov Titanium-catalyzed methods have also been developed for the synthesis of exocyclic allenes, which are related structures. researchgate.net

Table 1: Selected Olefination Reactions for Exocyclic Alkene Synthesis

| Reaction Name | Reagents | Key Features |

| Wittig Reaction | Phosphonium ylide, Ketone/Aldehyde | Forms C=C bond; stereoselectivity depends on ylide type. iupac.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Ketone/Aldehyde | Often provides higher (E)-selectivity and easier purification. |

| Tsuji-Trost Allylation | Allyl carbonate, Palladium(0) catalyst | Stereoselective allylation of enolates. mdpi.comresearchgate.net |

| Ru-Catalyzed Cycloisomerization | 1,6-Haloenyne, Ruthenium catalyst | Forms stereodefined exocyclic vinyl halides. nih.gov |

Synthesis via Precursor Modification and Functional Group Interconversion

This synthetic strategy begins with a pre-formed oxolane ring and introduces the hexylidene group through chemical modifications.

Alkene Functionalization Precursors

Starting with an oxolane derivative that already contains a reactive alkene is a convergent approach. For example, a 2-vinyloxolane can undergo olefin cross-metathesis with a partner alkene like 1-octene. This reaction, typically catalyzed by a Grubbs catalyst (a ruthenium complex), is highly effective for forming the desired hexylidene side chain. iupac.orgacs.org Other alkene functionalization methods include oxidative cyclization, where a diene is converted into a bis-THF structure, which can then be modified. iupac.org Electrochemical methods are also emerging for the difunctionalization of alkenes, which could be applied to oxolane precursors. rsc.org

Palladium-Catalyzed Transformations in Oxolane Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. nih.govnih.gov Reactions like the Suzuki coupling (using a boronic acid derivative) or Stille coupling (using an organostannane derivative) can be used to attach the hexyl group to the oxolane ring. For instance, an oxolane bearing a halide or triflate can be coupled with a hexenylboronic acid in the presence of a palladium catalyst. These methods are valued for their mild conditions and tolerance of various functional groups. acs.orgorganic-chemistry.org Palladium catalysis is also used in the aerobic synthesis of substituted phenols from cyclohexanones and alcohols, demonstrating its versatility in forming complex structures. rsc.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

| Suzuki Coupling | Organoboron compound + Organohalide | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base |

| Stille Coupling | Organostannane + Organohalide | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |

| Heck Reaction | Alkene + Organohalide | Pd(0) catalyst, Base |

Catalytic Approaches in this compound Synthesis

Catalysis is integral to the efficient and selective synthesis of this compound. mdpi.com As discussed, ruthenium catalysts (Grubbs) are essential for olefin metathesis, iupac.org and palladium catalysts are central to numerous cross-coupling and functionalization strategies. nih.govacs.org

Transition Metal Catalysis for C-C Bond Formation

Transition metal catalysis offers powerful and versatile strategies for the synthesis of γ-lactones, including those with exocyclic double bonds like this compound. These methods often provide high levels of regio- and stereoselectivity. sioc-journal.cn Palladium, copper, and iron catalysts are prominent in these transformations. sioc-journal.cnnih.govorganic-chemistry.org

Palladium-catalyzed reactions are particularly effective for creating the α-alkylidene moiety with specific stereochemistry. sioc-journal.cnsioc-journal.cn One notable method involves the palladium-catalyzed insertion of carbon monoxide and subsequent intramolecular cyclization of allylic alcohols. sciengine.com This approach allows for the stereoselective synthesis of (Z)-α-alkylidene-γ-butyrolactones. The reaction proceeds under a carbon monoxide atmosphere using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a suitable solvent like toluene. sciengine.com

| Substrate (Allylic Alcohol Derivative) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| γ-Substituted-3-(phenoxymethyl)-2-penten-γ-lactone precursor | Pd(PPh₃)₄ | Toluene | 50 | 3-10 | Good |

Another advanced strategy involves the merger of photoredox catalysis with transition metal catalysis. beilstein-journals.orgprinceton.edu For instance, photocatalytic C-C bond formation can be achieved using a tetrabutylammonium (B224687) decatungstate (TBADT) photocatalyst, which facilitates the hydroacylation of olefins as a key step toward γ-lactone synthesis. researchgate.netresearchgate.net Similarly, copper catalysis has been employed in aerobic carbooxygenation reactions, involving the intramolecular addition of tertiary radicals to alkenes, to construct highly substituted γ-lactones. nih.gov Iron-catalyzed annulation of alkenes with α-halocarboxylic acids also provides a direct route to various γ-lactones. organic-chemistry.org

Organocatalysis in Stereoselective Synthesis

Organocatalysis has emerged as a powerful, metal-free approach for the asymmetric synthesis of complex molecules, including chiral γ-lactones. nih.govbeilstein-journals.org These methods utilize small organic molecules to catalyze reactions, often with high stereoselectivity. nih.gov

A key strategy in this area is the use of N-Heterocyclic Carbenes (NHCs) to catalyze the annulation of α,β-unsaturated aldehydes (enals) and aldehydes. ucsb.edu This process involves the in-situ generation of a homoenolate equivalent from the enal, which then reacts with an aldehyde. The resulting intermediate undergoes intramolecular cyclization to form the γ-butyrolactone. The stereochemical outcome of the reaction can be influenced by the choice of the NHC catalyst, with bisarylimidazolium salts showing high catalytic activity. ucsb.edu

| Enal | Aldehyde | Catalyst Precursor | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| Cinnamaldehyde derivative | p-Bromobenzaldehyde | Bis(p-anisyl)imidazolium salt | THF | 75 | 10:1 |

| Cinnamaldehyde derivative | p-Bromobenzaldehyde | Bis(2,6-diisopropylphenyl)imidazolium salt | THF | 72 | >20:1 |

| Cinnamaldehyde derivative | p-Bromobenzaldehyde | Bis(mesityl)imidazolium salt | THF/t-BuOH (10:1) | 81 | 15:1 |

Other organocatalytic approaches, such as those employing quinine/squaramide-based bifunctional catalysts, are used to initiate domino reactions like the Michael addition, which can lead to the formation of enantiomerically enriched heterocyclic structures. metu.edu.tr The development of organocatalytic methods provides a valuable alternative to metal-based systems, often involving milder reaction conditions and avoiding issues of metal contamination in the final product. nih.gov

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. pjoes.com The primary goal is to minimize waste, reduce energy consumption, and use less hazardous substances. acs.org

Catalysis is a cornerstone of green chemistry. acs.org Both the transition metal-catalyzed and organocatalytic methods described above are inherently greener than stoichiometric reactions because they use small amounts of catalyst to generate large quantities of product, thereby reducing waste. acs.org The efficiency of a reaction from a green chemistry perspective is often measured by its atom economy, which calculates the proportion of reactant atoms incorporated into the final product. acs.org Carbonylation and cycloaddition reactions, for example, are highly atom-economical processes. sciengine.comsciencenet.cn

Further green considerations include:

Solvent Choice: The use of hazardous solvents is a major source of chemical waste. Research is ongoing to replace traditional organic solvents with more environmentally benign alternatives, such as water or supercritical fluids like carbon dioxide (scCO₂). pjoes.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure significantly reduces energy consumption. mygreenlab.org The development of highly active catalysts, including photocatalysts that use visible light as an energy source, allows reactions to proceed under milder conditions. researchgate.netnih.gov

Renewable Feedstocks: A long-term goal of green chemistry is to replace petroleum-based starting materials with those derived from renewable resources, such as biomass. mygreenlab.org For example, glucose, a renewable feedstock, can be used to produce adipic acid, demonstrating the potential for creating chemical building blocks from natural sources. pjoes.com

By integrating these principles, chemists can develop synthetic pathways to this compound that are not only efficient and selective but also sustainable and environmentally responsible.

Chemical Reactivity and Transformation Studies of 2 Hexylideneoxolane

Reactivity of the Exocyclic Hexylidene Alkene Moiety

The exocyclic double bond in 2-hexylideneoxolane is the primary site of reactivity, participating in a variety of reactions typical of alkenes. Its unique position adjacent to the oxolane ring, however, can influence the regioselectivity and stereoselectivity of these transformations.

The electron-rich π-system of the hexylidene group readily undergoes electrophilic addition reactions. These reactions involve the breaking of the π-bond and the formation of two new sigma bonds. tcichemicals.com

Hydrogenation: The double bond can be saturated through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C) or platinum to add two hydrogen atoms across the double bond, converting this compound into 2-hexyloxolane. scienceready.com.au This transformation is a fundamental method for converting unsaturated compounds into their saturated analogues. uni-rostock.de

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond results in a vicinal dihalide. libretexts.org The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. libretexts.org For instance, the reaction of a 2-alkylidenetetrahydrofuran with bromine would yield a dibromo derivative. The reaction with bromine can serve as a qualitative test for the presence of unsaturation, as the characteristic reddish-brown color of bromine disappears upon reaction. libretexts.org

Hydroboration-Oxidation: This two-step procedure allows for the anti-Markovnikov hydration of the double bond. masterorganicchemistry.com Treatment of this compound with a borane (B79455) reagent (e.g., BH₃-THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution, would yield the corresponding alcohol. The hydroxyl group adds to the less substituted carbon of the double bond, and the addition occurs with syn-stereochemistry. masterorganicchemistry.com

Alkylation: Functionalization can also be achieved via the deprotonation of the carbon alpha to the ester group in related 2-alkylidenetetrahydrofurans that contain a carbonyl moiety on the alkylidene chain. This generates a lithiated α,β-unsaturated ester intermediate. Subsequent alkylation with alkyl halides proceeds with high regioselectivity at the α-carbon, leading to a rearranged, thermodynamically more stable product with a conjugated double bond. acs.org

Table 1: Examples of Addition Reactions on 2-Alkylidenetetrahydrofurans This table presents data for reactions on the general class of 2-alkylidenetetrahydrofurans, as specific examples for the hexylidene derivative were not available in the reviewed literature.

| Reactant Class | Reagent | Product Type | Key Features | Reference(s) |

| 2-Alkylidenetetrahydrofuran | H₂ / Catalyst (e.g., Pd/C) | 2-Alkyloxolane | Saturation of the exocyclic double bond. | uni-rostock.de, scienceready.com.au |

| 2-Alkylidenetetrahydrofuran | Br₂ | Vicinal Dibromide | Anti-addition of two bromine atoms. | uni-rostock.de, libretexts.org |

| 2-Alkylidenetetrahydrofuran | 1. BH₃-THF; 2. H₂O₂, NaOH | Alcohol | Anti-Markovnikov, syn-addition of H and OH. | masterorganicchemistry.com |

| Lithiated 2-alkylidenetetrahydrofuran ester | Alkyl Halide | α-Alkylated product | Regioselective alkylation at the α-carbon. | acs.org |

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal-carbene complexes. wikipedia.org While specific examples involving this compound are not extensively documented, the principles of metathesis are broadly applicable.

Cross-Metathesis (CM): this compound could react with another olefin in the presence of a catalyst, such as a Grubbs or Schrock catalyst, to exchange alkylidene fragments. wikipedia.orgorganic-chemistry.org For example, reacting this compound with an α-olefin could lead to a new 2-alkylidenetetrahydrofuran and other olefinic products. The reaction equilibrium can often be shifted by using an excess of one reactant or by removing a volatile product like ethylene. organic-chemistry.org

Ring-Opening Metathesis (ROM): In the reverse reaction of ring-closing metathesis, an excess of an acyclic olefin can drive the opening of a cyclic olefin. wikipedia.org While the oxolane ring itself is not an olefin, if the hexylidene chain contained another double bond, it could undergo Ring-Closing Metathesis (RCM) to form a larger ring structure. Conversely, the exocyclic double bond of this compound could participate in the ring-opening of a strained cyclic olefin like norbornene. wikipedia.org

The choice of catalyst is crucial, with ruthenium-based Grubbs catalysts showing high tolerance for various functional groups, including ethers. harvard.edu

Transformations Involving the Oxolane Ring System

The oxolane ring is generally stable, but its reactivity can be enhanced by the presence of the exocyclic double bond or by introducing other functional groups.

The tetrahydrofuran (B95107) ring is significantly less strained than three- or four-membered cyclic ethers (epoxides or oxetanes), making its ring-opening more challenging. libretexts.orgresearchgate.net However, transformations involving the ring are possible, often triggered by reactions at the exocyclic alkene.

Acid-Catalyzed Ring Opening: Under strongly acidic conditions, the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack. For instance, studies on related fluoroalkylidene-oxetanes have shown that treatment with hydrobromic acid can lead to a ring-opened bromoalkylated product. beilstein-journals.org A similar strategy could potentially be applied to this compound, where a nucleophile attacks one of the ring carbons adjacent to the oxygen, leading to cleavage of a C-O bond.

Ring-Opening Polymerization (ROP): While common for strained rings like lactones, ROP of simple tetrahydrofuran requires strong cationic initiators. libretexts.orgmdpi.com The presence of the exocyclic double bond could influence polymerization pathways, but this area remains largely unexplored for this specific class of compounds.

Methods have been developed to introduce substituents at various positions on the tetrahydrofuran ring, often during its synthesis.

Synthesis of Substituted Derivatives: Research by Langer and coworkers has demonstrated the synthesis of 2-alkylidene-5-vinyltetrahydrofurans by reacting 1,3-dicarbonyl dianions with 1,4-dibromo-2-butene. acs.org This domino reaction introduces a vinyl group at the C5 position, showcasing a method for functionalizing the ring distal to the exocyclic double bond.

Oxonium-Prins Cyclization: This strategy allows for the stereocontrolled synthesis of 2,3-disubstituted tetrahydrofurans. imperial.ac.uk While this is a method of ring construction rather than a modification of a pre-formed ring, it highlights a pathway to access tetrahydrofuran cores with functional groups at the C2 and C3 positions.

Intramolecular Oxa-Michael Reactions: For tetrahydrofuran precursors containing a tethered Michael acceptor, asymmetric intramolecular oxa-Michael reactions catalyzed by organocatalysts can yield highly functionalized tetrahydrofuran rings with excellent enantioselectivity. researchgate.net

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of these reactions is crucial for controlling their outcomes.

Electrophilic Addition Mechanism: The addition of electrophiles like HBr proceeds via a two-step mechanism. libretexts.org The π-bond of the alkene attacks the electrophile (e.g., H⁺), forming a carbocation intermediate. This intermediate is then attacked by the nucleophile (e.g., Br⁻). The stability of the carbocation intermediate dictates the regioselectivity according to Markovnikov's rule, although this is less of a factor for the exocyclic double bond in this compound where the two carbons of the double bond have different substitution patterns relative to the ring. libretexts.org

Olefin Metathesis Mechanism: The generally accepted Chauvin mechanism involves the reaction of the olefin with a metal alkylidene catalyst to form a four-membered metallacyclobutane intermediate. wikipedia.orgharvard.edu This intermediate can then undergo a retro-[2+2] cycloaddition to release the product olefin and regenerate a metal alkylidene, which continues the catalytic cycle. harvard.edu

Ring-Opening Mechanisms: Acid-catalyzed ring-opening of ethers typically involves protonation of the oxygen atom, followed by an Sₙ2 or Sₙ1-type attack by a nucleophile. libretexts.org For a primary ether carbon, an Sₙ2 mechanism is likely, involving backside attack. For substrates that can form a stable carbocation, an Sₙ1 pathway may be favored.

Stereochemical Control in Synthesis: In the synthesis of 2-alkylidenetetrahydrofurans, the E/Z configuration of the exocyclic double bond is under thermodynamic control. The formation of the more stable E-isomer is often favored to minimize steric interactions, especially when additional substituents are present. acs.org

Advanced Spectroscopic and Structural Elucidation Studies for 2 Hexylideneoxolane and Its Derivatives

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for unambiguously determining the chemical structure of 2-hexylideneoxolane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the nature of functional groups. While specific experimental data for this compound is not extensively documented in publicly available literature, its characteristic spectral features can be predicted based on the analysis of related 2-alkylidenetetrahydrofurans and similar heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxolane ring and the hexylidene substituent. The vinyl proton on the exocyclic double bond would likely appear as a triplet in the downfield region, influenced by the adjacent methylene (B1212753) group of the hexylidene chain. The protons on the oxolane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. Protons on the carbon adjacent to the oxygen (C5) are expected to be the most deshielded within the ring system.

¹³C NMR: The carbon NMR spectrum would provide key information on the carbon skeleton. The two sp² hybridized carbons of the exocyclic double bond would be readily identifiable in the olefinic region of the spectrum. The carbons of the oxolane ring would appear in the aliphatic region, with the carbon atom bonded to the oxygen (C5) being the most downfield among them. The chemical shifts of the hexylidene chain carbons would follow predictable trends based on their distance from the double bond.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| C1' (vinyl) | 5.2 - 5.5 | 115 - 125 | t |

| C2' | 2.0 - 2.3 | 28 - 32 | m |

| C3' | 1.3 - 1.5 | 29 - 33 | m |

| C4' | 1.2 - 1.4 | 22 - 26 | m |

| C5' | 1.2 - 1.4 | 31 - 35 | m |

| C6' | 0.8 - 1.0 | 13 - 15 | t |

| C2 (vinyl) | - | 150 - 160 | s |

| C3 | 2.3 - 2.6 | 30 - 35 | t |

| C4 | 1.8 - 2.1 | 23 - 27 | m |

| C5 | 4.1 - 4.4 | 68 - 72 | t |

Note: These are estimated values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule would likely exhibit a prominent molecular ion peak. Fragmentation pathways could involve cleavage of the hexylidene chain and opening of the oxolane ring, leading to characteristic fragment ions that can aid in structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups. A key feature would be the C=C stretching vibration of the exocyclic double bond, expected in the range of 1650-1680 cm⁻¹. The C-O-C stretching of the ether linkage in the oxolane ring would typically appear as a strong band between 1050 and 1150 cm⁻¹. Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Crystallographic Analysis of this compound and Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. rsc.org This technique provides precise bond lengths, bond angles, and torsional angles, offering a static picture of the molecule's preferred conformation in the crystal lattice.

As of the current literature, a specific crystal structure for this compound has not been reported. However, crystallographic studies on related substituted tetrahydrofuran (B95107) derivatives provide valuable insights into the expected structural features. For instance, the crystal structures of various substituted oxazolidin-2-ones reveal details about the planarity and geometry of the five-membered ring system. st-andrews.ac.uk

Should a single crystal of this compound be obtained, X-ray diffraction analysis would be expected to reveal:

The precise geometry of the exocyclic double bond (E/Z configuration).

The conformation of the oxolane ring, which is typically found in either a twist (C₂) or envelope (Cₛ) conformation.

The orientation of the hexylidene substituent relative to the oxolane ring.

The lack of a reported crystal structure for this compound itself highlights an area for future research that would provide a definitive benchmark for computational and spectroscopic studies.

Conformational Analysis of the Oxolane Ring in this compound

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations. This conformational flexibility is crucial as it can influence the molecule's reactivity and biological activity. The primary mode of conformational change in a five-membered ring is pseudorotation.

The conformation of the tetrahydrofuran ring can be described by a pseudorotation itinerary, which involves a continuous series of envelope (Cₛ) and twist (C₂) conformations. rsc.org In an unsubstituted oxolane ring, the barrier to pseudorotation is very low, making the ring highly flexible at room temperature. The energy profile of this process can be visualized as a nearly flat potential energy surface.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping these pseudorotation pathways and calculating the associated energy barriers. researchgate.net For a substituted oxolane like this compound, the substituents will create a more complex potential energy surface with distinct energy minima corresponding to preferred conformations. The energy profile would likely show specific envelope and twist forms as the most stable conformations, with defined energy barriers between them.

The presence of the exocyclic hexylidene group at the C2 position is expected to have a significant impact on the conformational preferences of the oxolane ring. The sp² hybridization of the C2 carbon will introduce a degree of planarity around that position. This will likely favor envelope conformations where C3 or C4 is out of the plane, or twist conformations that minimize steric interactions between the hexylidene chain and the protons on the oxolane ring.

The steric bulk of the hexyl group will create a steric bias, favoring conformations where the substituent occupies a pseudo-equatorial position to minimize gauche interactions. The double bond itself will influence the electronic distribution within the ring, which could also have a subtle effect on the conformational energies. DFT calculations would be essential to quantify these steric and electronic effects and to predict the lowest energy conformations of this compound. These computational models, validated by experimental NMR data (e.g., through the analysis of coupling constants and Nuclear Overhauser Effect data), would provide a comprehensive understanding of the dynamic conformational behavior of this molecule.

Theoretical and Computational Chemistry of 2 Hexylideneoxolane

Quantum Chemical Calculations on Electronic Structure and Stability

Currently, there are no published studies detailing the use of quantum chemical methods to investigate the electronic structure and stability of 2-Hexylideneoxolane. Such calculations, often employing Density Functional Theory (DFT) or other high-level ab initio methods, would be invaluable for determining key electronic properties. upc.edukallipos.grwikipedia.org

Future research in this area could provide data for:

Optimized molecular geometry: Including bond lengths, bond angles, and dihedral angles.

Electronic energies: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding chemical reactivity.

Molecular orbital distributions: Visualizing the electron density to identify regions susceptible to electrophilic or nucleophilic attack.

Thermodynamic properties: Including enthalpy of formation, entropy, and Gibbs free energy, which would quantify the molecule's stability.

Molecular Dynamics Simulations of Conformational Landscapes

No molecular dynamics (MD) simulation studies of this compound have been reported in the scientific literature. MD simulations are a powerful tool for exploring the conformational flexibility of molecules over time. wikipedia.org

A dedicated MD study on this compound could reveal:

Preferential conformations: Identifying the most stable three-dimensional arrangements of the molecule in various environments.

Conformational energy barriers: Quantifying the energy required to transition between different conformations.

Solvent effects: Understanding how the molecule's structure and dynamics are influenced by different solvents.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

There is a lack of published research on the modeling of reaction pathways and the analysis of transition states for chemical transformations involving this compound. Computational modeling is crucial for understanding reaction mechanisms at a molecular level. sciforum.netsmu.edu

Future computational studies could focus on:

Mapping potential energy surfaces: To identify reactants, products, intermediates, and transition states for specific reactions.

Calculating activation energies: To predict the feasibility and kinetics of potential transformations.

Elucidating reaction mechanisms: For example, determining whether a reaction proceeds through a concerted or stepwise mechanism.

Prediction of Reactivity and Selectivity via Computational Methods

No computational studies predicting the reactivity and selectivity of this compound are currently available. Modern computational methods can provide significant insights into how a molecule will behave in a chemical reaction.

Potential avenues for future research include:

Fukui function analysis: To predict sites of electrophilic, nucleophilic, and radical attack.

Modeling stereoselectivity and regioselectivity: For reactions where multiple products are possible, computational models can predict the major product, guiding synthetic efforts.

Derivatization and Functionalization Strategies of 2 Hexylideneoxolane

Synthesis of Novel 2-Hexylideneoxolane Analogues

The synthesis of novel analogues of this compound can be strategically approached by modifying either the exocyclic hexylidene chain or the endocyclic oxolane ring. These modifications aim to introduce structural diversity, which can lead to compounds with altered reactivity, stereochemistry, and biological profiles.

Modifications to the hexylidene chain of this compound offer a versatile platform for creating a diverse library of analogues. These modifications can range from simple alterations in chain length and saturation to the introduction of various functional groups. Such changes can significantly impact the lipophilicity and steric profile of the molecule.

Key Research Findings on Hexylidene Chain Modifications:

| Modification Strategy | Resulting Analogue Structure (Example) | Potential Impact |

| Chain Length Variation | 2-Butylideneoxolane | Altered lipophilicity and steric bulk |

| Introduction of Unsaturation | 2-(Hex-4-en-1-ylidene)oxolane | Increased rigidity and potential for further functionalization |

| Branching | 2-(4-Methylpentylidene)oxolane | Enhanced steric hindrance and modified binding interactions |

| Terminal Functionalization | 6-(Oxolan-2-ylidene)hexan-1-ol | Introduction of polar functional groups for improved solubility or further reactions |

| Cyclization | 2-(Cyclohexylidene)oxolane | Restricted conformational flexibility and altered shape |

Key Research Findings on Oxolane Ring Substitutions:

| Position of Substitution | Substituent (Example) | Resulting Analogue Structure (Example) | Potential Impact |

| C-3 | Methyl | 2-Hexylidene-3-methyloxolane | Introduction of a new stereocenter |

| C-4 | Hydroxyl | 5-Hexylideneoxolan-3-ol | Increased polarity and hydrogen bonding capability |

| C-5 | Phenyl | 2-Hexylidene-5-phenyloxolane | Introduction of aromatic interactions |

| Multiple Substitutions | 3,4-Dimethyl | 2-Hexylidene-3,4-dimethyloxolane | Complex stereochemical landscape and altered ring conformation |

Preparation of Chiral this compound Derivatives

The development of chiral derivatives of this compound is of significant interest for applications in stereoselective synthesis and medicinal chemistry. Asymmetric synthesis approaches are employed to control the stereochemical outcome of reactions, leading to the selective formation of one enantiomer or diastereomer.

Asymmetric synthesis methodologies are crucial for accessing enantiomerically pure or enriched this compound derivatives. These approaches often involve the use of chiral catalysts or reagents that can induce stereoselectivity in the formation of new chiral centers on the oxolane ring or the hexylidene chain. One common strategy involves the asymmetric aldol (B89426) reaction, which can establish two contiguous stereocenters simultaneously. wikipedia.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of stereocenters on the oxolane ring during its synthesis. blogspot.com For instance, oxazolidinones, which are widely used as chiral auxiliaries, can be employed to control the stereoselectivity of alkylation and aldol reactions. wikipedia.orgwilliams.edu After the desired stereochemistry is established, the auxiliary can be removed to yield the chiral this compound derivative. blogspot.com

Catalyst-directed methods involve the use of a chiral catalyst to influence the stereochemical outcome of a reaction. For example, a chiral Lewis acid could be used to catalyze the addition of a nucleophile to a precursor of this compound, leading to the formation of a specific stereoisomer.

Examples of Chiral Auxiliaries in Asymmetric Synthesis:

| Chiral Auxiliary | Type of Reaction Controlled | Key Features |

| Evans Oxazolidinones | Aldol and alkylation reactions | High diastereoselectivity, predictable stereochemical outcome. wikipedia.orgblogspot.com |

| Camphorsultam | Diels-Alder, alkylation, and aldol reactions | Rigid bicyclic structure provides excellent stereocontrol. |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Alkylation of ketones and aldehydes | Forms chiral hydrazones that undergo diastereoselective alkylation. |

Heteroatom-Containing this compound Derivatives

The introduction of heteroatoms such as nitrogen, sulfur, or halogens into the this compound scaffold can dramatically alter its electronic properties, reactivity, and potential for intermolecular interactions. These modifications can be made on either the hexylidene chain or the oxolane ring. For instance, replacing a carbon atom in the oxolane ring with a nitrogen atom would yield a hexylidene-substituted oxazolidine, a different class of heterocyclic compound with distinct properties.

Potential Heteroatom-Containing Derivatives:

| Position of Heteroatom | Heteroatom | Resulting Analogue Class (Example) | Potential Impact |

| Oxolane Ring (C-4) | Nitrogen | 2-Hexylidene-1,3-oxazolidine | Introduction of basicity and hydrogen bond donor/acceptor capabilities |

| Hexylidene Chain | Oxygen (ether linkage) | 2-((4-Methoxybutyl)idene)oxolane | Altered polarity and conformational flexibility |

| Hexylidene Chain | Sulfur (thioether linkage) | 2-((4-(Methylthio)butyl)idene)oxolane | Potential for metal coordination and altered redox properties |

| Oxolane Ring (C-3) | Fluorine | 3-Fluoro-2-hexylideneoxolane | Modified electronic properties and metabolic stability |

Applications of 2 Hexylideneoxolane and Its Derivatives in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

No literature was found that describes the use of 2-Hexylideneoxolane as a fundamental component for the assembly of more complex chemical structures.

Intermediate in Cascade and Domino Reactions

There is no available research detailing the involvement of this compound as an intermediate in sequential, one-pot cascade or domino reactions, which are designed to form multiple chemical bonds in a single operation.

Precursor in Stereoselective Synthesis

Information regarding the use of this compound as a starting material in reactions that control the three-dimensional orientation of atoms (stereoselective synthesis) is not present in the surveyed scientific literature.

Utility in the Construction of Natural Product Analogues

No studies were identified that utilize this compound for the synthesis of analogues of naturally occurring compounds, which is a common strategy in medicinal chemistry to improve biological activity or other properties.

Compound Names Mentioned

Future Research Directions and Emerging Trends for 2 Hexylideneoxolane

Unexplored Synthetic Routes and Methodological Advancements

While the Wittig reaction is a conventional method for creating the exocyclic double bond in 2-Hexylideneoxolane, future research will likely pivot towards more efficient and sustainable synthetic methodologies. slideshare.netwikipedia.org The development of catalytic Wittig-type reactions, which utilize a catalytic amount of a phosphorus reagent, represents a significant leap forward by minimizing stoichiometric waste. researchgate.net

Further advancements could come from exploring entirely new synthetic paradigms for the tetrahydrofuran (B95107) (THF) core. frontiersin.org Modern methods for synthesizing substituted tetrahydrofurans include:

[3+2] and [4+3] Cycloaddition/Annulation Reactions: These methods offer a convergent and efficient pathway to highly substituted tetrahydrofurans by constructing the ring and setting stereocenters in a single step. nih.gov

Dehydrative Diol Cyclization: Ferrocenium-catalyzed cyclization of 1,4-diols presents a novel, mild approach to forming the THF ring. mdpi.com

Cascade Reactions: The development of cascade reactions, where multiple bond-forming events occur in a single operation, can streamline the synthesis of complex THF structures from simple starting materials. chemrxiv.org

A key area for innovation lies in the stereoselective synthesis of this compound derivatives. The development of methods that provide precise control over the geometry of the exocyclic double bond (E/Z isomerism) is a notable challenge, especially when starting from ketones. nih.gov Novel strategies, such as combining the Wittig reaction with a B-H insertion, could provide access to thermodynamically less stable isomers that may possess unique properties. nih.gov

| Potential Synthetic Advancement | Description | Key Advantage | Relevant Research Areas |

| Catalytic Wittig Reaction | Utilizes a P(III)/P(V) redox cycle to regenerate the phosphine (B1218219) reagent, reducing waste. researchgate.net | Improved atom economy and easier product purification. researchgate.net | Organophosphorus catalysis, Green chemistry. |

| [3+2] Cycloaddition | Convergent synthesis constructing the THF ring and setting stereocenters in one step. nih.gov | High efficiency and stereochemical control. nih.gov | Cycloaddition chemistry, Stereoselective synthesis. |

| Ferrocenium-Catalyzed Cyclization | Dehydrative cyclization of 1,4-diols using a ferrocenium (B1229745) catalyst under mild conditions. mdpi.com | Avoids harsh acidic conditions and high temperatures. mdpi.com | Lewis acid catalysis, Green chemistry. |

| Cascade Synthesis | Multi-step reaction sequence in a single pot to build molecular complexity efficiently. chemrxiv.org | Increased efficiency, reduced waste and purification steps. | Tandem reactions, domino reactions. |

Discovery of Novel Reactivity Patterns and Transformations

The chemical structure of this compound, featuring an exocyclic double bond and a tetrahydrofuran ring, offers fertile ground for discovering new reactivity patterns. The exocyclic C=C bond is a prime target for functionalization. Research into the selective catalytic hydrogenation of exocyclic double bonds, potentially leaving other functional groups intact, could yield valuable saturated derivatives. researchgate.netresearchgate.net

Moreover, the vinyl ether-like character of the double bond suggests a rich and underexplored reactivity profile. acs.org Future work could investigate transformations analogous to those of vinyl ethers, such as:

C-H Vinylation: Using this compound as a partner in C-H activation/vinylation reactions could lead to novel, complex molecules. nih.gov

Cycloadditions: The exocyclic diene system within certain derivatives could participate in Diels-Alder or other cycloaddition reactions, providing rapid access to complex polycyclic frameworks. researchgate.net

Polymerization: Cationic polymerization of the vinyl ether-like moiety could be explored for the synthesis of new materials. acs.orgrsc.org

Transition-metal-catalyzed C-H bond functionalization is another promising frontier. acs.org This technology could enable the direct modification of the tetrahydrofuran ring or the hexylidene chain, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach to generating derivatives. scispace.com

Computational Prediction and Design of Next-Generation this compound Derivatives

Computational chemistry and machine learning are set to revolutionize the design of new molecules with desired properties. mdpi.comrsc.org For this compound, which has applications in the fragrance industry, these in silico tools can accelerate the discovery of next-generation derivatives. mdpi.com

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the molecular structure of this compound derivatives with their odor characteristics. oup.com This allows for the virtual screening of thousands of potential structures to identify promising candidates for synthesis.

Molecular Modeling and Docking: By modeling the interactions of potential fragrance molecules with olfactory receptors, researchers can gain insights into the structural requirements for specific scent profiles. mdpi.comcjnmcpu.com

Generative Models: Machine learning techniques, such as graph neural networks, can be trained on databases of known fragrance molecules to generate entirely new chemical structures with a high probability of possessing desirable scent properties. arxiv.org

These computational methods can also predict crucial physicochemical properties like vapor pressure and biodegradability, aligning with the principles of green chemistry by designing environmentally benign molecules from the outset. mdpi.comoup.com The use of computational tools to predict the outcomes of complex reactions, such as cationic rearrangements, can also guide synthetic efforts toward desired products. nih.gov

| Computational Tool | Application for this compound | Potential Outcome |

| QSAR/QSPR | Predict odor profiles and physical properties (e.g., volatility, biodegradability) of virtual derivatives. oup.com | Rapid identification of high-potential fragrance candidates with favorable environmental profiles. |

| Molecular Docking | Simulate binding of derivatives to human olfactory receptors. mdpi.com | Understanding structure-odor relationships to design molecules with specific scent notes. |

| Generative Neural Networks | Design novel molecular structures based on learned patterns from existing fragrance databases. arxiv.org | Discovery of non-intuitive and structurally unique fragrance compounds. |

| Quantum Mechanics | Predict reaction pathways, transition states, and stereoselectivity for new synthetic routes. acs.orgacs.org | More efficient and selective synthesis of target molecules. |

Integration with Advanced Catalysis and Flow Chemistry Approaches

The synthesis of this compound and its derivatives can be significantly enhanced by adopting modern process technologies like flow chemistry. beilstein-journals.orgresearchgate.net Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, higher selectivity, and enhanced safety compared to traditional batch processing. nih.govuni-hannover.de

The fragrance industry, in particular, stands to benefit from flow chemistry due to the volatile nature of its products and the need for efficient, scalable, and sustainable manufacturing processes. beilstein-journals.orgdurham.ac.uk Integrating advanced catalysis within flow systems is a particularly powerful combination. For instance, using heterogeneous catalysts or immobilized reagents in packed-bed reactors allows for continuous production where the product flows through, leaving the catalyst behind for easy separation and reuse. beilstein-journals.org

Future research will likely focus on developing integrated flow syntheses for this compound, potentially combining several reaction steps into a continuous, automated sequence. durham.ac.uk This could involve, for example, a flow-based Wittig reaction followed by an in-line purification or a subsequent catalytic functionalization step. Such approaches not only accelerate the synthesis and scale-up of target molecules but also align with the growing demand for greener and more efficient chemical manufacturing. nih.govuni-hannover.de

Q & A

Q. What experimental approaches can elucidate the role of this compound in stereoselective catalysis?

- Methodological Answer : Synthesize chiral derivatives (e.g., using Evans auxiliaries) and test enantioselectivity in model reactions (e.g., Diels-Alder). Monitor ee via chiral HPLC or Mosher ester analysis. Kinetic isotopic effects (KIEs) and Eyring plots can distinguish stepwise vs. concerted mechanisms .

Q. How can researchers isolate and characterize transient intermediates in this compound-mediated reactions?

Q. What methodologies are effective for studying solvent effects on this compound’s stability and reactivity?

- Methodological Answer : Conduct kinetic studies in aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents. Measure degradation rates via GC-MS and correlate with solvent parameters (e.g., dielectric constant, Kamlet-Taft). Use COSMO-RS simulations to predict solvation free energies and validate with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.